ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate
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Overview
Description
Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate is a complex organic compound that features a brominated benzoate ester linked to a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Moiety: This can be achieved through various cyclization reactions involving pyrrole and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used to study the effects of FGFR inhibition on cell proliferation, migration, and apoptosis.
Chemical Biology: It serves as a tool compound to explore the biological pathways involving FGFRs and related signaling mechanisms.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate involves the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate: Similar structure but with a fluorine atom instead of bromine.
tert-Butyl 2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}-4-bromobenzoate: Similar structure but with a tert-butyl ester instead of ethyl.
Uniqueness
Ethyl 4-bromo-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate is unique due to its specific combination of a brominated benzoate ester and a pyrrolo[2,3-b]pyridine moiety. This unique structure contributes to its potent inhibitory activity against FGFRs and its potential as a lead compound in cancer therapy .
Properties
IUPAC Name |
ethyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c1-2-21-16(20)13-4-3-11(17)8-14(13)22-12-7-10-5-6-18-15(10)19-9-12/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMBNSRXYQXRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)OC2=CN=C3C(=C2)C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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